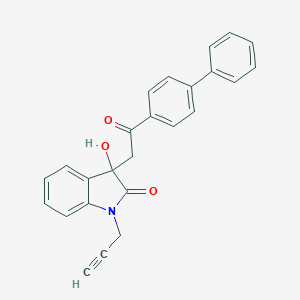
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is a synthetic compound that has received attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one has also been found to exhibit other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is important for nerve function. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter that is involved in various physiological processes such as muscle contraction and memory.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one in lab experiments is its potential as a cancer therapeutic agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as Alzheimer's disease, due to its inhibition of acetylcholinesterase. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in clinical trials.
Conclusion:
In conclusion, 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is a synthetic compound that has potential applications in scientific research, particularly in cancer research. The compound's mechanism of action involves the inhibition of certain enzymes and signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. While there are limitations to using this compound in lab experiments, further research is needed to determine its efficacy in clinical trials and its potential as a treatment for other diseases.
合成方法
The synthesis of 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one involves the reaction of 2-oxo-2-phenylethyl bromide with propargyl alcohol in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzophenone to form the final product. This synthesis method has been reported in a few studies and has been found to be efficient and reliable.
科学研究应用
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one has shown promising results in various scientific research applications. One of the main areas of interest is cancer research, as this compound has been found to exhibit anti-cancer activity. Studies have shown that 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
产品名称 |
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one |
|---|---|
分子式 |
C25H19NO3 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
3-hydroxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C25H19NO3/c1-2-16-26-22-11-7-6-10-21(22)25(29,24(26)28)17-23(27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h1,3-15,29H,16-17H2 |
InChI 键 |
WNIXDYHVCSGFPV-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
规范 SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214615.png)
![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214616.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214617.png)
![2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B214620.png)
![2-{3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214621.png)
![2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214623.png)
![2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214625.png)
![2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214626.png)
![2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214627.png)
![2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214630.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214631.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214632.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)
![1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214634.png)